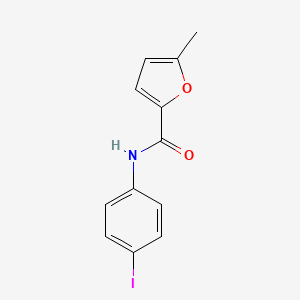

N-(4-iodophenyl)-5-methyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nonlinear Optical Crystals

This compound has been used in the development of organic second-order nonlinear optical crystals . These crystals are pivotal in advancing terahertz technology . The large nonlinear coefficient, elevated electro-optical coefficient, and low dielectric constant of these materials make them exceptional for terahertz radiation sources . They support applications such as terahertz wave emission, modulation, and detection .

Terahertz Technology

Terahertz waves, which have frequencies ranging from microwave to infrared light, can penetrate non-conductive materials and are harmless to living organisms . This compound contributes to the development of terahertz technology , which has potential applications in communication, imaging, and security detection .

Liquid Crystals

“N-(4-iodophenyl)-5-methylfuran-2-carboxamide” is a part of a new homologous series of Schiff base esters with a terminal iodo substituent . The iodo substituent contributes to the molecular polarizability, affecting intermolecular interactions, and resulting in smectic polymorphism . These liquid crystals have practical applications in scientific and technological areas, such as display devices, organic light emitting diodes, anisotropic networks, photoconductors, and semiconductor materials .

Thermotropic Properties

This compound exhibits interesting thermotropic properties . The lower members of its series are non-mesogens, while the medium members exhibit enantiotropic smectogenic A phase . Further lengthening of the alkyl chain induces a new phase identified as smectic B phase .

Chemical Structure-Mesomorphic Behavior Relationships

The homologous members of this compound are compared with structurally related series to establish their chemical structure-mesomorphic behavior relationships . This helps in understanding the influence of chemical structure on the mesomorphic behavior of liquid crystals .

Synthesis of Hydrazones

“N-(4-iodophenyl)-5-methylfuran-2-carboxamide” is used in the synthesis of hydrazones . The hydrazones are synthesized by reacting this compound with aromatic aldehydes . This compound, possessing amide and azomethine groups, plays a crucial role in the synthesis process .

properties

IUPAC Name |

N-(4-iodophenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYRFRHMFLLVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)

![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)

![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

![2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5847857.png)

![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)

![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)

![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)